molecular formula C19H11ClN4O B5997838 6-(4-chlorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine

6-(4-chlorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B5997838
M. Wt: 346.8 g/mol
InChI Key: DBSIYSDSRCYYRY-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that features a triazolophthalazine core structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Attachment of the furan ring: This step may involve coupling reactions using furan derivatives.

    Introduction of the chlorophenyl group: This can be done through substitution reactions using chlorinated aromatic compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

6-(4-chlorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-a]pyridazine
  • 6-(4-chlorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-a]quinazoline

Uniqueness

The uniqueness of 6-(4-chlorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its combination of a triazolophthalazine core with chlorophenyl and furan substituents may result in unique interactions with biological targets or distinct chemical properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4O/c20-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-21-22-19(24(18)23-17)16-6-3-11-25-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSIYSDSRCYYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3C4=CC=CO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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